3-N-Methylspiperone

説明

Historical Context and Significance as a Neuroreceptor Imaging Tool

The development of 3-N-Methylspiperone arose from the need for more effective radioligands for neuroreceptor imaging. As an analog of spiperone (B1681076), NMSP demonstrated superior properties for in-vivo studies. nih.govjohnshopkins.edu Research conducted in the mid-1980s established that, compared to its parent compound [3H]spiperone, [3H]NMSP exhibited significantly higher brain uptake and a much-improved ratio of specific-to-nonspecific binding in key brain areas like the striatum and frontal cortex. nih.govjohnshopkins.edu This enhancement in signal-to-noise ratio made it a more precise and reliable tool for quantifying receptor densities.

The synthesis of carbon-11-labeled NMSP ([11C]NMSP) was a pivotal advancement, creating a positron-emitting dopamine-receptor antagonist suitable for PET studies in humans. nih.govelsevier.comosti.gov Early biodistribution studies in mice confirmed its excellent characteristics for imaging; it showed high brain-to-blood ratios and a remarkable striatum-to-cerebellum ratio of 20:1 at 60 minutes post-injection, indicating strong and specific binding in dopamine-rich regions. nih.govosti.gov This made [11C]NMSP one of the key radiotracers that enabled the first visualizations of dopamine (B1211576) receptors in the living human brain, laying the groundwork for decades of research into neurological and psychiatric disorders. researchgate.netthieme-connect.com

Fundamental Role in Neuropharmacological Investigations

The fundamental role of 3-N-Methylspiperone in neuropharmacological research is defined by its specific binding characteristics. It acts as a potent antagonist at both D2 dopamine receptors and 5-HT2A (or S2) serotonin (B10506) receptors. revvity.comnih.gov This dual affinity allows researchers to probe two of the most significant neurotransmitter systems implicated in brain function and disease.

Detailed in-vitro studies using tritiated NMSP ([3H]NMSP) in rat and human brain tissues have precisely characterized its binding. These studies confirmed that NMSP labels D2 dopamine receptors with high affinity in the basal ganglia (e.g., caudate and striatum) and S2 serotonin receptors in the cerebral cortex. nih.gov The compound's utility is further refined through inhibition studies. For example, by using ketanserin (B1673593), a selective serotonin-2 antagonist, researchers determined that in the mouse striatum, approximately 20% of NMSP binding is to serotonin-2 receptors, whereas in the frontal cortex, this figure rises to 91%. nih.gov This allows for the careful dissection of receptor populations in different brain regions.

The ability to quantify receptor density (Bmax) and affinity (Kd) provides a molecular basis for understanding the pathophysiology of various central nervous system disorders. nih.gov Dysregulation of dopamine D2/D3 receptors is a known factor in conditions like Parkinson's disease, schizophrenia, and Huntington's disease, while the serotonin 5-HT2A receptor is implicated in depression, anxiety, and schizophrenia. nih.gov By providing a reliable method to measure these receptors, NMSP has become an invaluable tool in investigating the mechanisms of these conditions.

Research Findings on 3-N-Methylspiperone Binding Properties

The following table summarizes key binding parameters for 3-N-Methylspiperone (NMSP) from in-vitro studies, highlighting its affinity for dopamine D2 and serotonin 5-HT2A receptors in different experimental models.

| Parameter | Value | Receptor Target | Tissue/Model | Notes | Source |

|---|---|---|---|---|---|

| Kd (Equilibrium Dissociation Constant) | 0.087 nM | D2 Dopamine | Rat Caudate | Represents high binding affinity. | nih.gov |

| Kd (Equilibrium Dissociation Constant) | 0.15 nM | 5-HT2 Serotonin | Rat Frontal Cortex | Demonstrates high affinity for serotonin receptors in the cortex. | nih.gov |

| Kd (Equilibrium Dissociation Constant) | 0.28 nM | D2 Dopamine | Rat Striatum Homogenates | Measured with 5-HT2A sites blocked by ketanserin. | nih.gov |

| Bmax (Maximum Receptor Density) | 33.2 pmol/gm | D2 Dopamine | Rat Caudate | Indicates a high density of D2 receptors in this region. | nih.gov |

| Bmax (Maximum Receptor Density) | 18.5 pmol/gm | 5-HT2 Serotonin | Rat Frontal Cortex | Indicates serotonin receptor density in the cortex. | nih.gov |

| Bmax (Maximum Receptor Density) | 20 fmol/mg tissue | D2 Dopamine | Rat Striatum Homogenates | Receptor density was found to be nearly identical when measured with [3H]raclopride. | nih.gov |

| Ki (Inhibition Constant) | ~250 pM | Dopamine | In-vitro assay against [3H]spiperone | Shows high potency of NMSP in displacing its parent compound. | nih.govelsevier.com |

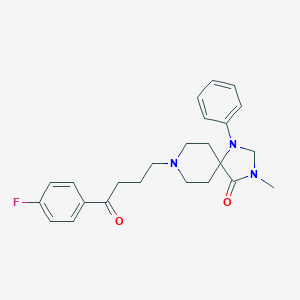

Structure

3D Structure

特性

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLPOSPWKZACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236379 | |

| Record name | 3-N-Methylspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-N-Methylspiperone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87539-19-3 | |

| Record name | N-Methylspiroperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87539-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-N-Methylspiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087539193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-N-Methylspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U54JM2T8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiochemistry and Synthesis of 3 N Methylspiperone for Research

Precursor Synthesis of 3-N-Methylspiperone

The synthesis of 3-N-Methylspiperone, or more commonly its N-desmethyl precursor for radiolabeling purposes, involves established organic chemistry routes. The N-desmethyl precursor, N-desmethylspiperone, is the key intermediate required for subsequent N-methylation with Carbon-11 (B1219553) or Tritium labeled methyl iodide.

A typical synthesis route for the spiperone (B1681076) core structure involves reactions such as nucleophilic substitution and cyclization to form the piperidine (B6355638) and butyrophenone (B1668137) moieties. The N-desmethyl analogue can be synthesized by modifying the standard spiperone synthesis to introduce a removable protecting group on the nitrogen or by demethylating spiperone itself. Alternatively, the synthesis can be designed t

Receptor Binding and in Vitro Pharmacology of 3 N Methylspiperone

Dopamine (B1211576) Receptor Interactions

Research has characterized the interaction of 3-N-Methylspiperone with dopamine receptors, focusing primarily on the D2 and D3 subtypes. These studies provide insights into the compound's affinity, selectivity, and binding kinetics.

Affinity and Selectivity for Dopamine D2/D3 Receptors

3-N-Methylspiperone demonstrates high-affinity binding to dopamine D2 and D3 receptors. nih.govrevvity.com Studies in rat brain membranes have shown selective binding affinity to D2 receptor sites in the striatum. nih.gov Similarly, in membranes prepared from the WERI 27 human retinoblastoma cell line, specific receptor binding of [³H]methylspiperone was observed, consistent with the identification of a D2 dopamine receptor subtype. nih.gov In human putamen homogenates, [³H]NMSP exhibited a Kᵢ value of 0.16 nM for D₂ receptors. nih.gov

While NMSP binds with high affinity to the D2-like receptor family (including D2, D3, and D4 receptors), it is noted that N-methylspiperone, along with other known D2-like antagonists like eticlopride, raclopride (B1662589), and butaclamol, generally shows high binding affinities across these subtypes but lacks significant selectivity between human D2 and D3 receptors when compared to more recently developed selective ligands. acs.orgresearchgate.net NMSP also shows low affinity for α₁-adrenergic receptors. nih.govrevvity.com

Competitive Binding Studies with Dopaminergic Ligands

Competitive binding studies using 3-N-Methylspiperone have been instrumental in characterizing its interaction with dopamine receptors and understanding the binding profiles of other dopaminergic ligands. In rat striatal and human caudate tissue, the specific binding of [³H]NMSP is inhibited by a series of antagonists and agonists with potencies indicative of a D2 dopamine receptor interaction. jneurosci.org Dopamine itself competes for specific [³H]NMSP binding in these tissues. jneurosci.org

Studies comparing the binding properties of [³H]NMSP and [³H]raclopride in rat striatum and human putamen have revealed differences in their interactions. nih.gov NMSP was found to inhibit the binding of [³H]raclopride competitively. nih.gov Conversely, raclopride inhibited the binding of [³H]NMSP both competitively and noncompetitively. nih.gov This suggests that NMSP may bind to an additional set of accessory binding sites, potentially located more distantly from the agonist binding active site than the sites where raclopride binds. nih.gov

Competitive interaction between [¹¹C]NMSP and haloperidol (B65202) binding to striatal dopamine D2-like receptors has also been determined, revealing that haloperidol saturates [¹¹C]NMSP binding sites. ku.dk

Equilibrium Dissociation Constants (Kd) and Maximum Binding Capacity (Bmax)

Equilibrium dissociation constants (Kd) and maximum binding capacity (Bmax) values for 3-N-Methylspiperone binding to dopamine receptors have been determined in various tissue preparations.

In membranes from the WERI 27 human retinoblastoma cell line, saturation analysis of [³H]methylspiperone binding indicated a single class of high-affinity, saturable binding sites with a Kd of 140 pM and a Bmax of 223 fmol/mg protein. nih.gov

Detailed studies in rat and human brain homogenates at 37°C also provided specific Kd and Bmax values. jneurosci.orgnih.gov

Table 1: Kd and Bmax values for [³H]NMSP binding to Dopamine D2 Receptors

| Tissue Source | Receptor Subtype | Kd (pM) | Bmax (fmol/mg tissue) | Bmax (pmol/gm wet-weight tissue) | Reference |

| WERI 27 cells | D2 | 140 | 223 | - | nih.gov |

| Rat striatum | D2 | 87 | - | 33.2 | jneurosci.orgnih.gov |

| Human caudate tissue | D2 | 110 | - | 8.96 | jneurosci.orgnih.gov |

| Human putamen | D2 | 200 | 10 | - | nih.gov |

| Rat striatum | D2 (5-HT2A blocked) | 300 | 20 | - | nih.gov |

| HEK293 cells (D2R) | D2 | 580 | 4800 | - | researchgate.net |

Note: Bmax units vary across studies (fmol/mg protein, fmol/mg tissue, pmol/gm wet-weight tissue). Conversion factors may be needed for direct comparison.

In human putamen homogenates, the D2 receptor binding density (Bmax) for [³H]NMSP was reported as 10 fmol/mg tissue, which was almost identical to that of [³H]raclopride. nih.gov

Association and Dissociation Rate Constants (kon, koff)

Kinetic studies have examined the association (kon) and dissociation (koff) rates of 3-N-Methylspiperone binding to dopamine receptors. The rate of association of [³H]NMSP in rat striatum and human caudate tissue at 37°C is very rapid, making precise measurement of this parameter challenging at early time points. jneurosci.orgnih.gov

The dissociation rates were found to be relatively slow in these tissues. jneurosci.orgnih.gov The dissociation rates in rat striatum and human caudate appeared very similar, reported as 7.82 x 10⁻² min⁻¹ and 6.23 x 10⁻² min⁻¹, respectively. jneurosci.org These slow dissociation rates are consistent with the high affinity displayed by [³H]NMSP in these tissues. nih.gov

Studies comparing [³H]NMSP and [³H]raclopride noted that the longer dissociation half-life of [³H]NMSP (14.8 min) compared to [³H]raclopride (1.19 min) was consistent with the higher affinity of [³H]NMSP. nih.gov

Table 2: Dissociation Rate Constants (koff) and Half-Lives for [³H]NMSP binding to Dopamine D2 Receptors

| Tissue Source | Receptor Subtype | koff (min⁻¹) | Dissociation Half-life (min) | Reference |

| Rat striatum | D2 | 0.0782 | - | jneurosci.org |

| Human caudate tissue | D2 | 0.0623 | - | jneurosci.org |

| Rat striatum | D2 | - | 14.8 | nih.gov |

Note: Dissociation half-life (t₁/₂) can be calculated from koff using the formula t₁/₂ = ln(2) / koff.

Discrepancies have been noted between equilibrium dissociation constants calculated from koff and kon (Kd(kin) = koff/kon) and those determined in saturation binding experiments, with Kd values from saturation binding often being higher than kinetic Kd values. uni-regensburg.de

Serotonin (B10506) Receptor Interactions

Beyond its interactions with dopamine receptors, 3-N-Methylspiperone also binds to serotonin receptors, particularly the 5-HT2A subtype. nih.govrevvity.com

Affinity and Selectivity for 5-HT2A Serotonin Receptors

3-N-Methylspiperone exhibits affinity for 5-HT2A serotonin receptors. nih.govrevvity.com In homogenates of rat brain membranes, NMSP was reported to have selective binding affinity to 5-HT2A receptor sites in the frontal cortex. nih.gov

Studies in rat and human frontal cortex tissue homogenates indicated that the pharmacological characteristics of the specific binding of [³H]NMSP were indicative of the presence of 5-HT2 receptors. jneurosci.orgnih.gov In rat frontal cortex, [³H]NMSP displayed a Kd of 1.5 x 10⁻¹⁰ M, and in human frontal cortex, a Kd of 4.4 x 10⁻¹⁰ M. nih.gov

In human putamen homogenates, the Bmax of [³H]NMSP for 5-HT2A receptors was 3.3 fmol/mg tissue, representing 30% of the total binding. nih.gov In rat striatum, the Kd value of [³H]NMSP was 0.28 nM when 5-HT2A binding sites were blocked by ketanserin (B1673593), and 0.32 nM without blocking, suggesting some interaction or presence of 5-HT2A sites in this region as well, although D2 binding is predominant. nih.gov

While NMSP binds to 5-HT2A receptors with moderate to high affinity, it is known to lack high selectivity for 5-HT2A receptors over dopamine D2 receptors, which has implications when used as a radioligand in imaging studies where differentiation between these receptor populations is necessary. psychiatryonline.orgsnmjournals.org

Table 3: Kd and Bmax values for [³H]NMSP binding to Serotonin 5-HT2A Receptors

| Tissue Source | Receptor Subtype | Kd (nM) | Bmax (fmol/mg tissue) | Bmax (pmol/gm wet-weight tissue) | Reference |

| Rat frontal cortex | 5-HT2A | 0.15 | - | 18.5 | jneurosci.orgnih.gov |

| Human frontal cortex | 5-HT2A | 0.44 | - | 9.8 | nih.gov |

| Human putamen | 5-HT2A | - | 3.3 | - | nih.gov |

| Rat striatum | 5-HT2A | 0.28 (with ketanserin) / 0.32 (without ketanserin) | - | - | nih.gov |

Interaction with Other Neurotransmitter Receptors (e.g., α1-adrenergic receptors)

While 3-N-Methylspiperone exhibits high affinity for dopamine D2-like and serotonin 5-HT2A receptors, it demonstrates low affinity for α1-adrenergic receptors. nih.govrevvity.com In vitro binding assays using radioligands for α1-adrenergic receptors, such as [³H]Prazosin, have confirmed this lower affinity compared to its binding at dopamine D2 and serotonin 5-HT2A receptors. researchgate.netacs.orgunc.edu This selectivity profile is important for its use as a research tool and in imaging studies, as it helps to differentiate between dopamine, serotonin, and adrenergic receptor populations. Studies evaluating the pharmacological profiles of various compounds have used [³H]N-methylspiperone to label dopamine D2, D3, or D4 receptors and [³H]Prazosin to label cloned human α1-ARs, highlighting the distinct binding affinities of ligands at these different receptor types. researchgate.net

Molecular Mechanisms of Receptor Binding

The molecular mechanisms underlying 3-N-Methylspiperone's binding to its target receptors involve specific interactions with amino acid residues within the receptor binding pocket and can be influenced by allosteric modulation.

Studies using mutagenesis and radioligand binding have helped to identify critical amino acid residues in the binding pocket of dopamine D2-like and serotonin 5-HT2A receptors that are important for NMSP binding. For dopamine D2 receptors, residues in the second extracellular loop (E2) have been shown to contribute directly to forming the binding site, and mutations in these residues can affect [³H]N-methylspiperone binding. nih.gov For example, mutations to cysteine at specific positions within E2, such as I184C and N186C, significantly inhibited [³H]N-methylspiperone binding. nih.gov The conserved aspartic acid residue (D3.32) in transmembrane helix 3 is also crucial for interacting with the basic nitrogen atom of aminergic ligands like NMSP, forming a salt bridge. mdpi.com

The binding of 3-N-Methylspiperone can be subject to allosteric modulation, where the binding of a molecule at a distinct site on the receptor influences NMSP's binding affinity or efficacy at the orthosteric site. mdpi.comdoi.org For instance, studies comparing the binding of [³H]NMSP and [³H]raclopride to dopamine D2 receptors suggested that raclopride might allosterically interfere with [³H]NMSP binding, potentially indicating that NMSP interacts with additional accessory binding sites distinct from the primary agonist binding site. nih.gov Sodium ions have also been shown to allosterically modulate the binding of orthosteric ligands to many class A G protein-coupled receptors, including the dopamine D2 receptor. nih.govd-nb.info However, the binding of butyrophenones like spiperone (B1681076) and methylspiperone to the D2 receptor does not appear to be affected by the presence or absence of sodium ions, suggesting they make additional contacts within the binding pocket that mask this effect. nih.govd-nb.inforsc.org

Molecular modeling and simulation techniques, such as molecular dynamics simulations, have been employed to gain a better understanding of how 3-N-Methylspiperone interacts with its target receptors at an atomic level. doi.orgnih.govacs.orgnih.govu-strasbg.fr These studies can provide insights into the preferred binding poses of NMSP within the receptor binding pocket, the critical residues involved in interactions, and the conformational changes that occur upon ligand binding. For example, molecular docking and dynamics simulations have been used to study the binding modes of ligands to dopamine D2 and D3 receptors, revealing interactions with key residues and the influence of factors like sodium ions on ligand binding. mdpi.comnih.gov These computational approaches complement experimental binding studies by providing a structural context for the observed pharmacological properties.

Comparative In Vitro Binding Properties with Other Radioligands (e.g., Raclopride)

Comparative in vitro binding studies using different radioligands, such as [³H]N-methylspiperone and [³H]raclopride, have highlighted differences in their binding properties, particularly at dopamine D2-like receptors. novandi.senih.govmdpi.comsnmjournals.org While both radioligands are used to study D2 receptors, they exhibit different affinities and dissociation kinetics. nih.gov

| Radioligand | Receptor | Tissue Source | Kd (nM) | Bmax (fmol/mg tissue) | Dissociation Half-life (min) |

|---|---|---|---|---|---|

| [³H]N-Methylspiperone | D2 | Rat striatum | 0.3 | 20 | 14.8 |

| [³H]Raclopride | D2 | Rat striatum | 2.1 | 20 | 1.19 |

| [³H]N-Methylspiperone | D2 | Human putamen | 0.2 | 10 | 14.8 |

| [³H]Raclopride | D2 | Human putamen | 3.9 | 10 | 1.19 |

| [³H]N-Methylspiperone | 5-HT2A | Rat frontal cortex | 1.5 (approx) | 18.5 (pmol/gm wet-weight) | Relatively slow |

| [³H]N-Methylspiperone | 5-HT2A | Human frontal cortex | Not specified | Not specified | Relatively slow |

Studies have shown that [³H]NMSP generally has a higher affinity (lower Kd) for dopamine D2 receptors in both rat striatum and human putamen compared to [³H]raclopride. nih.gov Consequently, [³H]NMSP exhibits a significantly longer dissociation half-life than [³H]raclopride. nih.gov Despite these differences in affinity and kinetics, the estimated density of binding sites (Bmax) for dopamine D2 receptors has been found to be similar when measured with either radioligand. nih.gov Competitive binding experiments have also revealed that NMSP can competitively inhibit the binding of [³H]raclopride, while raclopride inhibits [³H]NMSP binding in both competitive and noncompetitive manners, suggesting potential allosteric interactions or binding to distinct sites. nih.gov

Preclinical Neuroimaging Applications and Biodistribution

Regional Brain Distribution and Uptake Patterns

The distribution of 3-N-Methylspiperone in the brain is heterogeneous, reflecting the underlying density of D₂ dopamine (B1211576) and 5-HT₂ₐ serotonin (B10506) receptors.

The striatum (including the caudate and putamen) exhibits the highest concentration of D₂ receptors in the brain, and consequently, the most intense uptake of NMSP. nih.govnih.gov In vivo studies in mice have reported striatum-to-cerebellum ratios as high as 20:1 sixty minutes after injection of [¹¹C]NMSP nih.gov and 80:1 eight hours after injection of [³H]NMSP. nih.gov This high ratio indicates excellent specific binding to D₂ receptors relative to nonspecific binding. nih.gov

While binding in the striatum is predominantly to D₂ receptors, a smaller component is attributed to 5-HT₂ₐ receptors, estimated to be around 20% of the total signal in mice. nih.gov The binding affinity of [³H]NMSP for D₂ receptors is very high, with a dissociation constant (Kd) in the sub-nanomolar range in both rat and human brain tissue. nih.govnih.gov This high affinity contributes to its slow dissociation from the receptor, making it less susceptible to competition from endogenous dopamine compared to other antagonists like raclopride (B1662589). nih.govnih.gov

In cortical regions, particularly the frontal cortex, the binding of 3-N-Methylspiperone is primarily associated with 5-HT₂ₐ serotonin receptors. nih.govnih.gov In mice, it is estimated that 91% of the total binding in the frontal cortex is to these serotonin receptors. nih.govjohnshopkins.edu The density of binding sites (Bmax) in the rat frontal cortex is lower than in the striatum, which is consistent with the known distribution of these receptor types. nih.govnih.gov

The affinity of NMSP for cortical 5-HT₂ₐ receptors is high, though slightly lower than its affinity for striatal D₂ receptors, as reflected by a slightly higher Kd value. nih.gov PET studies in baboons confirm this distribution pattern, showing a moderate uptake of [¹¹C]NMSP in the frontal cortex, which is significantly lower than in the striatum but higher than in the cerebellum. nih.gov

The cerebellum is characterized by a very low density of both D₂ and 5-HT₂ₐ receptors. nih.gov For this reason, it is commonly used as a reference region in PET and other neuroimaging studies with NMSP. nih.govnih.govnih.gov The uptake of the radioligand in the cerebellum is considered to represent free and nonspecific binding. nih.govnih.gov

By calculating the ratio of uptake in a target region (like the striatum or cortex) to the uptake in the cerebellum, researchers can estimate the specific binding to receptors. nih.govnih.govnih.gov For example, kinetic studies in rats show that while [¹¹C]NMSP concentration increases in the striatum over time, it decreases in the cerebellum, highlighting the clearance of nonspecifically bound tracer. nih.gov However, some research suggests that the striatal/cerebellar ratio may not be a perfect parameter of specific binding at tracer doses, proposing the possible existence of high-affinity, low-capacity binding sites in the cerebellum that could complicate simple models. nih.gov Nevertheless, the cerebellum remains a standard and essential reference region for quantifying specific receptor binding with NMSP in preclinical studies. nih.govnih.gov

Quantitative Analysis of In Vivo Binding in Animal Models

The quantitative assessment of 3-N-Methylspiperone (NMSP) binding in animal models is crucial for understanding its characteristics as a radioligand for neuroimaging. Various analytical methods are employed to determine its in vivo behavior, providing insights into receptor density and distribution.

Striatum-to-Cerebellum Ratio Analysis

A common method to estimate the specific binding of a radioligand to dopamine D2 receptors is the analysis of the striatum-to-cerebellum ratio. The cerebellum is often used as a reference region because it has a negligible density of D2 receptors, meaning that radioactivity in this area is primarily attributed to non-specific binding and free radioligand.

In studies with radiolabeled NMSP, a high ratio indicates significant specific binding in the striatum, a region rich in D2 receptors. For instance, following intravenous administration of [3H]-N-Methylspiperone in mice, the striatum-to-cerebellum binding ratio reached a peak of 80 after eight hours. nih.govjohnshopkins.edu In another study using [11C]-N-Methylspiperone in mice, the striatum-to-cerebellum ratio was observed to be 20:1 at 60 minutes post-injection. nih.govelsevier.com The ratio of radioactivity in the striatum to that in the cerebellum, when plotted against time, has been shown to have a linear correlation.

It is important to note that while the striatum-to-cerebellum ratio is a useful index, its accuracy as a measure of specific binding for spiperone (B1681076) and N-methylspiperone at tracer doses has been questioned, with some research suggesting it may not be a precise parameter under these conditions.

Kinetic Modeling of Radioligand Uptake and Clearance

Kinetic modeling provides a more sophisticated approach to analyzing in vivo binding data from dynamic neuroimaging studies, such as Positron Emission Tomography (PET). These models can estimate key parameters like receptor association and dissociation rates.

For [11C]-N-Methylspiperone, kinetic models have been evaluated in primate brains to provide reliable measurements of the rate constants k3, which is proportional to the number of receptors, and k4, the receptor dissociation rate constant. nih.gov These models often use the radioactivity in the cerebellum as an input function representing the concentration of the ligand available to the receptor compartment. nih.gov

Kinetic studies have demonstrated a notable resistance of [3H]-NMSP to competition from endogenous dopamine released by agents like amphetamine. nih.govscispace.com This suggests that NMSP binds tightly to D2 receptors. In vitro kinetic studies have further detailed the binding properties, showing a rapid association rate in various brain tissues, including the rat striatum and human caudate. nih.govnih.gov The dissociation rate, conversely, is relatively slow in these regions. nih.govnih.gov

Preclinical Receptor Occupancy Measurements

Receptor occupancy studies are vital for determining the extent to which a drug binds to its target receptors at therapeutic doses. In preclinical settings, this is often assessed by measuring the displacement of a radioligand like NMSP by a non-labeled drug.

Studies have shown that pretreatment with haloperidol (B65202) can affect the region-of-interest to cerebellar radioactivity ratio of [11C]-labeled N-methylspiperone. In vitro competition binding assays are also used to determine the inhibition constants (Ki) of various compounds against radiolabeled NMSP. For example, NMSP itself was found to competitively inhibit the binding of [3H]raclopride. nih.gov Conversely, raclopride inhibited the binding of [3H]NMSP in a manner that was both competitive and noncompetitive, suggesting a more complex interaction. nih.gov

Pharmacological Challenges in Preclinical Imaging Studies

The in vivo binding of 3-N-Methylspiperone can be influenced by various pharmacological agents that modulate the dopaminergic and serotonergic systems. Understanding these interactions is critical for the accurate interpretation of neuroimaging data.

Effects of Dopaminergic Agents on In Vivo Binding (e.g., spiperone, clozapine, d-amphetamine, reserpine)

The binding of NMSP to dopamine receptors is susceptible to competition and modulation by other dopaminergic compounds.

Spiperone : Pretreatment with spiperone has been shown to inhibit the binding of [11C]NMSP, indicating that these compounds compete for the same binding sites. nih.gov

Clozapine : In studies with rhesus monkeys, [11C]-clozapine, like [11C]-N-methylspiperone, was found to bind to D2-dopamine receptors in the striatum. nih.gov

d-Amphetamine : Pretreatment with d-amphetamine can significantly decrease the in vivo binding of [3H]NMSP. nih.govscispace.com One study reported a 43.5% decrease in [3H]NMSP binding following amphetamine pretreatment in rats. nih.govscispace.com Interestingly, d-amphetamine administered to mice treated with reserpine (B192253) reversed the reserpine-induced reduction in [3H]N-methylspiperone binding in a dose-dependent manner.

Reserpine : Pretreatment with reserpine 24 hours prior to tracer injection has been found to significantly reduce the in vivo binding of [3H]N-methylspiperone in a dose-dependent fashion. Saturation experiments suggest these changes are primarily due to alterations in apparent affinity rather than the number of available binding sites.

| Agent | Animal Model | Effect on Binding | Reported Quantitative Change |

|---|---|---|---|

| d-Amphetamine | Rat | Decrease | 43.5% decrease nih.govscispace.com |

| Reserpine | Mouse | Decrease | Dose-dependent decrease |

Effects of Serotonergic Agents on In Vivo Binding

Given that NMSP also binds to serotonin 5-HT2A receptors, serotonergic agents can influence its binding profile, particularly in brain regions with a high density of these receptors, such as the frontal cortex.

The use of ketanserin (B1673593), a selective 5-HT2A antagonist, has been instrumental in dissecting the dopaminergic and serotonergic components of NMSP binding. In mice, inhibition studies with ketanserin revealed that approximately 20% of the total [3H]NMSP binding in the striatum is to 5-HT2A receptors. nih.govjohnshopkins.edu In the frontal cortex, this figure is much higher, with 91% of the total binding being attributed to 5-HT2A receptors. nih.govjohnshopkins.edu This highlights the importance of considering the dual receptor affinity of NMSP when interpreting imaging data, especially in cortical regions.

| Brain Region | Animal Model | Percentage of Binding to 5-HT2A Receptors |

|---|---|---|

| Striatum | Mouse | 20% nih.govjohnshopkins.edu |

| Frontal Cortex | Mouse | 91% nih.govjohnshopkins.edu |

Modulation by Other Neurotransmitter Systems (e.g., GABAergic, muscarinic cholinergic)

The in vivo binding of 3-N-Methylspiperone in preclinical neuroimaging studies is not solely influenced by the dopaminergic and serotonergic systems. Other major neurotransmitter systems, including the GABAergic and muscarinic cholinergic systems, can exert significant modulatory effects on its binding characteristics. These interactions are crucial for a comprehensive understanding of the neurochemical environment being probed by this radioligand.

GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, has been shown to modulate the in vivo binding of [³H]N-methylspiperone. Studies in mice have demonstrated that potentiation of GABAergic transmission can reduce the specific binding of this radioligand to dopamine D2 receptors in the striatum. nih.gov

Research has shown that administration of flunitrazepam, a benzodiazepine (B76468) receptor agonist that enhances the effect of GABA at the GABA-A receptor, significantly decreases the specific binding of [³H]N-methylspiperone in the striatum. nih.gov This effect was blocked by the benzodiazepine antagonist flumazenil, confirming that the modulation is mediated through the GABAergic system. nih.gov Similarly, NNC-711, a GABA transporter blocker that increases synaptic GABA levels, also reduced the specific binding of [³H]N-methylspiperone in the striatum. nih.gov

Kinetic analysis revealed that this reduction in striatal binding is due to a decreased input rate constant (k₃) of [³H]N-methylspiperone, while the maximum number of available D2 binding sites (Bmax) remained unchanged. nih.gov This suggests that the GABAergic system does not alter the density of D2 receptors but rather influences the kinetics of ligand binding, possibly by affecting the local neurochemical environment or receptor conformation. Notably, the specific binding in the cerebellum and cerebral cortex was not affected by flunitrazepam treatment. nih.gov

Table 1: Effects of GABAergic Modulation on [³H]N-methylspiperone Binding in Mouse Striatum

| Modulatory Agent | Class | Effect on [³H]N-methylspiperone Binding in Striatum | Kinetic Parameter Affected | Reference |

|---|---|---|---|---|

| Flunitrazepam | GABA-A Receptor Agonist | Reduced specific binding | Reduced input rate constant (k₃) | nih.gov |

| NNC-711 | GABA Transporter Blocker | Reduced specific binding | Not specified | nih.gov |

Muscarinic Cholinergic System Modulation

While direct studies on the modulation of 3-N-Methylspiperone binding by the muscarinic cholinergic system are not extensively documented, a substantial body of evidence points towards a significant interaction between the dopaminergic and cholinergic systems, particularly at the level of the striatum where D2 receptors are densely expressed. nih.govfrontiersin.org This interplay strongly suggests an indirect modulatory effect on 3-N-Methylspiperone binding.

The striatum's function is heavily dependent on a balance between dopamine and acetylcholine (B1216132). frontiersin.org Muscarinic acetylcholine receptors and dopamine D2 receptors are known to interact closely. nih.gov For instance, research in rats has shown that long-term motor training can lead to a correlated decrease in the binding of both muscarinic and D2 receptors in the striatum, indicating a functional link. nih.gov

Preclinical PET studies using other D2 receptor ligands provide further evidence for this modulation. The administration of the muscarinic agonist milameline (B157189) was found to increase the binding of the D2 receptor antagonist [¹¹C]raclopride in the monkey striatum by approximately 10%. karger.com This suggests that activation of muscarinic receptors can alter the binding characteristics of ligands to D2 receptors, likely by modulating the release of endogenous dopamine which competes with the radioligand for binding sites. karger.com Conversely, studies have also shown that systemic administration of the non-selective muscarinic antagonist scopolamine (B1681570) can modulate dopamine turnover and reduce the affinity of raclopride for D2 receptors. frontiersin.org

Given that 3-N-Methylspiperone binds to D2 receptors with high affinity, it is plausible that its binding would be similarly affected by manipulations of the muscarinic cholinergic system. nih.gov An increase in acetylcholine release could lead to a decrease in dopamine release, which in turn would result in increased availability of D2 receptors for 3-N-Methylspiperone to bind. Conversely, a decrease in cholinergic tone might lead to increased dopamine release and consequently, a reduction in 3-N-Methylspiperone binding. These interactions highlight the complexity of interpreting in vivo neuroimaging data with 3-N-Methylspiperone, as alterations in the cholinergic system can indirectly influence the measured dopaminergic signal.

Table 2: Summary of Indirect Evidence for Muscarinic Cholinergic Modulation of D2 Receptor Binding

| Study Type | Key Finding | Implication for 3-N-Methylspiperone | Reference |

|---|---|---|---|

| Receptor Co-alteration Study | Correlated reduction in muscarinic and D2 receptor binding after motor training in rats. | Suggests a functional and anatomical interaction that could influence 3-N-Methylspiperone binding. | nih.gov |

| PET Study with Muscarinic Agonist | The muscarinic agonist milameline increased [¹¹C]raclopride (a D2 antagonist) binding in the monkey striatum. | Muscarinic activation may alter the binding of D2 receptor ligands like 3-N-Methylspiperone, possibly by affecting endogenous dopamine levels. | karger.com |

| Study with Muscarinic Antagonist | The muscarinic antagonist scopolamine modulated dopamine turnover and reduced D2 receptor affinity for raclopride. | Blockade of muscarinic receptors can influence the dopaminergic system and thereby the binding of D2 ligands. | frontiersin.org |

Methodological Advancements and Limitations in Research Applications

Evolution as a Positron Emission Tomography (PET) Radioligand

The journey of 3-N-Methylspiperone as a Positron Emission Tomography (PET) radioligand began with its development as a carbon-11 (B1219553) labeled derivative of the potent antipsychotic spiperone (B1681076). nih.gov The labeling of NMSP with the short-lived positron-emitting isotope carbon-11 ([11C]NMSP) enabled the in vivo visualization and quantification of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the living human brain for the first time. nih.govresearchgate.net Early studies highlighted the successful synthesis of [11C]NMSP with high specific activity and radiochemical purity, essential for minimizing pharmacological effects and ensuring accurate receptor measurement. nih.govelsevier.comresearchgate.net

The synthesis typically involves the methylation of spiperone using [11C]methyl iodide, a process that has been refined over the years to improve radiochemical yield and reduce synthesis time. nih.gov Biodistribution studies in mice demonstrated favorable brain uptake with high striatum-to-cerebellum ratios, indicating good specific binding to D2 receptors. nih.govresearchgate.net These initial findings established [11C]NMSP as a valuable tool for PET studies, paving the way for numerous investigations into the role of dopamine and serotonin receptors in various neuropsychiatric disorders. nih.gov The ability to measure receptor density and occupancy has been particularly useful in understanding disease pathophysiology and the mechanism of action of therapeutic drugs. nih.gov

Specificity and Selectivity Challenges in Radiotracer Design

A significant challenge in the use of 3-N-Methylspiperone as a radiotracer lies in its binding to multiple receptor subtypes. NMSP is a high-affinity antagonist for both dopamine D2/D3 receptors and serotonin 5-HT2A receptors. nih.govrevvity.com This lack of complete specificity complicates the interpretation of PET imaging data, as the signal in a given brain region may represent a combination of binding to both receptor types.

For instance, in the striatum, while the signal is predominantly from D2 receptors, a portion of the binding is attributable to 5-HT2A receptors. nih.gov Conversely, in cortical regions, the signal is primarily from 5-HT2A receptors. nih.gov To address this, researchers often employ pharmacological blocking studies, where a selective antagonist for one receptor type is administered to isolate the signal from the other. For example, ketanserin (B1673593), a selective 5-HT2A antagonist, can be used to block the serotonin receptor component of the [11C]NMSP signal, thereby allowing for a more specific measurement of D2 receptor binding. nih.gov

The development of more selective radioligands remains a key goal in radiotracer design. While NMSP has proven valuable, its dual-binding characteristic underscores the ongoing need for tracers with higher selectivity for individual receptor subtypes to enable more precise and unambiguous quantification of receptor densities in the brain.

Reproducibility and Reliability in Receptor Binding Assays

The reproducibility and reliability of receptor binding assays are paramount for the validity of research findings, particularly in longitudinal studies or multi-center trials. For [11C]NMSP, several factors can influence the consistency of measurements. One study highlighted that the absolute variability in the maximal binding capacity (Bmax) was higher than that of the dissociation constant (Kd) or the binding potential (BP). researchgate.net This suggests that while measures of affinity and the ratio of specific to non-specific binding may be relatively stable, the estimation of the total number of receptors can be more variable.

Simulations have indicated that the estimation of Bmax and Kd is more sensitive to errors in the timing of peak tracer concentration (tmax) compared to the binding potential. researchgate.net This highlights the importance of precise and consistent data acquisition protocols. General factors that can affect the reproducibility of in vitro and in vivo binding assays include:

Assay Reagents: Batch-to-batch variation and changes in suppliers of reagents can impact results. woah.org

Experimental Conditions: Minor alterations in temperature, pH, and incubation times can affect binding characteristics.

Operator Variability: Differences in technical execution between individuals or laboratories can introduce variability. woah.org

Data Analysis Models: The choice of kinetic model for analyzing PET data can influence the outcome, with some models being more robust than others. researchgate.net

Ensuring high reproducibility requires rigorous standardization of all aspects of the assay, from radioligand synthesis and quality control to subject handling, data acquisition, and analysis.

Comparative Methodological Considerations with Other PET Tracers (e.g., [11C]Raclopride)

A common point of comparison for [11C]NMSP is [11C]raclopride, another widely used PET tracer for the dopamine D2 receptor. The two tracers exhibit distinct methodological considerations due to their differing pharmacological properties.

| Feature | [11C]3-N-Methylspiperone | [11C]Raclopride |

| Binding Affinity | High affinity for D2 receptors. researchgate.net | Lower affinity for D2 receptors. researchgate.net |

| Binding Kinetics | Binds essentially irreversibly during a typical PET scan. researchgate.net | Exhibits reversible binding kinetics. |

| Selectivity | Binds to both dopamine D2 and serotonin 5-HT2A receptors. nih.gov | Highly selective for dopamine D2 receptors. |

| Sensitivity to Endogenous Dopamine | Less sensitive to competition from endogenous dopamine. | More sensitive to changes in endogenous dopamine levels. |

The high affinity and slow dissociation of [11C]NMSP mean that it is well-suited for equilibrium-based or kinetic modeling approaches that assume irreversible binding over the course of the scan. researchgate.net This can be advantageous for estimating receptor density (Bmax). However, its sensitivity to both D2 and 5-HT2A receptors necessitates careful experimental design, often involving blocking agents, to dissect the respective contributions of each receptor system. nih.gov

In contrast, the lower affinity and reversible binding of [11C]raclopride make it highly sensitive to competition from endogenous dopamine. This property is exploited in studies investigating dopamine release following a pharmacological or behavioral challenge. The displacement of [11C]raclopride by endogenous dopamine provides a dynamic measure of neurotransmitter function. However, its lower affinity may be a limitation for imaging low-density extrastriatal D2 receptors. The choice between [11C]NMSP and [11C]raclopride, therefore, depends on the specific research question, with each tracer offering unique advantages and disadvantages.

Future Directions in Radioligand Development and Preclinical Application

The field of radioligand development is continuously evolving, with a focus on creating tracers with improved properties. Future directions for ligands based on the spiperone scaffold and for dopamine receptor imaging in general include:

Increased Selectivity: A primary goal is the development of ligands with higher selectivity for specific dopamine receptor subtypes (D2, D3, etc.) and serotonin receptor subtypes. This would eliminate the need for blocking studies and provide more straightforward data interpretation. The synthesis and evaluation of N-substituted analogues of spiperone are being explored to gain insights into the binding regions of these receptors and to develop more selective compounds. researchgate.net

Improved Pharmacokinetics: Research is ongoing to develop tracers with optimal brain penetration and faster washout from non-target tissues, leading to improved signal-to-noise ratios. For example, fluorinated analogues such as 3-N-(2-[18F]-fluoroethyl)-spiperone ([18F]FESP) have been developed. nih.gov The longer half-life of fluorine-18 (B77423) compared to carbon-11 offers logistical advantages for clinical studies.

Novel Scaffolds: Exploration of entirely new chemical scaffolds that may offer different binding properties and improved selectivity is an active area of research. mdpi.com These novel compounds could lead to the development of PET radiotracers with superior imaging characteristics.

Dual-Tracer and Multi-Tracer Imaging: Advances in PET technology may allow for the simultaneous or sequential imaging with multiple tracers to investigate the interplay between different neurotransmitter systems or molecular targets in a single session. nih.govresearchgate.net

Applications in Drug Development: The development of more refined radioligands will continue to be crucial in the preclinical and clinical evaluation of new therapeutic agents, allowing for the assessment of target engagement and dose-occupancy relationships.

Q & A

Q. Table 1: Synthesis Parameters

Basic: How is 3-N-Methylspiperone used to differentiate dopamine D2 and serotonin 5-HT2 receptors?

Methodological Answer:

3-N-Methylspiperone exhibits dual binding affinity but distinct regional selectivity:

- D2 Dopamine Receptors : Saturation binding assays in rat striatum (Kd = 8.7 × 10⁻¹¹ M) and human caudate (Kd = 1.1 × 10⁻¹⁰ M) confirm high affinity. Competitive binding with haloperidol or sulpiride validates specificity .

- 5-HT2 Serotonin Receptors : In frontal cortex homogenates (rat: Kd = 1.5 × 10⁻¹⁰ M; human: Kd = 4.4 × 10⁻¹⁰ M), ketanserin displacement studies confirm 5-HT2 binding. Kinetic dissociation rates are slower in striatal/caudate tissues, aiding differentiation .

Q. Experimental Design :

- Use tissue-specific homogenates and radioligand saturation curves.

- Include pharmacological blockers (e.g., ketanserin for 5-HT2) to isolate receptor subtypes .

Advanced: What strategies address byproduct formation during N-methylation of spiperone?

Methodological Answer:

Byproducts like α-methylspiperone arise from competing alkylation at the ketone carbonyl. Mitigation strategies include:

- Reagent Optimization : Strict control of methyl iodide stoichiometry and reaction time to limit C-alkylation .

- Byproduct Conversion : Adding heptyliodide to convert residual spiperone into 3-N-heptylspiperone, a lipophilic compound separable via HPLC .

- Chromatographic Refinement : Adjusting HPLC solvent systems (e.g., methanol gradients) to resolve peaks for 3-N-methylspiperone (7.0 min) and α-methylspiperone (8.3 min) .

Advanced: How do researchers reconcile discrepancies in reported receptor affinity values across species?

Methodological Answer:

Discrepancies in Kd values (e.g., rat vs. human caudate) arise from tissue preparation, assay temperature, and receptor density variations. Best practices include:

- Cross-Species Validation : Use identical assay conditions (37°C incubation, same buffer systems) for direct comparison .

- Normalization : Express binding data as pmol/g wet-weight tissue to account for tissue heterogeneity .

- Meta-Analysis : Pool data from multiple studies (e.g., striatal vs. cortical regions) to identify species-specific trends .

Basic: What analytical methods validate the purity of synthesized 3-N-Methylspiperone?

Methodological Answer:

- HPLC-UV : Quantifies unlabeled 3-N-methylspiperone using a 254 nm detector. Retention time and peak area are compared to reference standards .

- Radiometric Detection : Measures [11C] activity post-purification. A dose calibrator ensures radiochemical purity >95% .

- Mass Spectrometry : Confirms molecular identity via m/z ratios (not detailed in evidence but inferred as a standard practice).

Advanced: What methodological considerations are needed when designing longitudinal PET studies on age-related receptor changes?

Methodological Answer:

- Cohort Stratification : Age-matched controls and gender-specific subgroups to address sex differences in D2 receptor decline .

- Tracer Kinetics : Correct for cerebral blood flow changes in aging subjects using compartmental modeling .

- Data Normalization : Reference cerebellar uptake (devoid of D2/5-HT2 receptors) to isolate receptor-specific signals .

Advanced: How to optimize specific activity in carbon-11 labeled 3-N-Methylspiperone synthesis?

Methodological Answer:

- Precursor Purity : Use anhydrous THF and ultra-pure [11C]methyl iodide to reduce carrier contamination .

- Reaction Efficiency : Minimize synthesis time (<40 minutes) to limit radioactive decay .

- Post-Synthesis Handling : Rapid HPLC purification and sterile filtration to maintain specific activity >1.0 Ci/µmol .

Basic: What controls are essential in competitive binding assays using 3-N-Methylspiperone?

Methodological Answer:

- Non-Specific Binding : Include excess unlabeled spiperone (1 µM) to measure non-receptor binding .

- Pharmacological Blockers : Use receptor-specific antagonists (e.g., raclopride for D2, ritanserin for 5-HT2) to validate target engagement .

- Tissue Blanks : Assay heat-denatured tissues to confirm ligand stability .

Advanced: How do pH and solvent systems influence HPLC purification efficiency?

Methodological Answer:

- pH Adjustment : Post-synthesis, physiological saline is transferred to a pH-adjusted solution (e.g., bicarbonate buffer) to enhance solubility and prevent aggregation .

- Solvent Gradients : A 90% methanol/water wash removes lipophilic impurities (e.g., dichlorobenzene) from HPLC columns .

Advanced: What statistical approaches resolve conflicting data on gender-based receptor density variations?

Methodological Answer:

- Multivariate Regression : Adjust for confounding variables (e.g., age, hormone levels) when comparing male/female cohorts .

- Power Analysis : Ensure sufficient sample size (n > 20 per group) to detect small effect sizes .

- Longitudinal Mixed Models : Track receptor density changes over time within subjects to reduce inter-individual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。